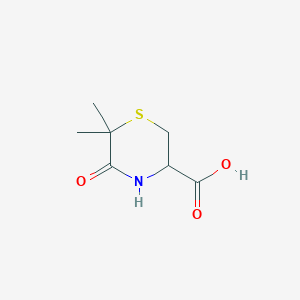

6,6-Dimethyl-5-oxothiomorpholine-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

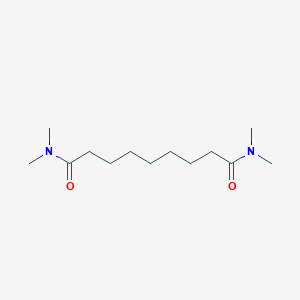

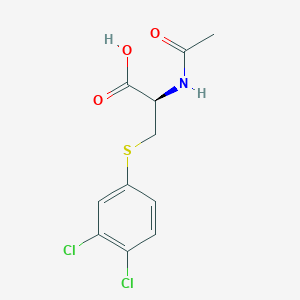

6,6-Dimethyl-5-oxothiomorpholine-3-carboxylic acid is a chemical compound with the CAS Number: 14226-94-9 . It has a molecular weight of 189.24 . The IUPAC name for this compound is 6,6-dimethyl-5-oxo-3-thiomorpholinecarboxylic acid .

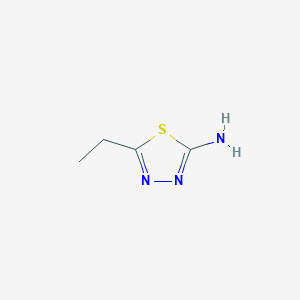

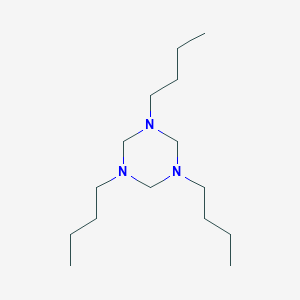

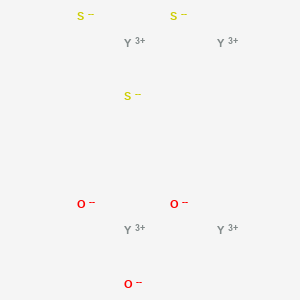

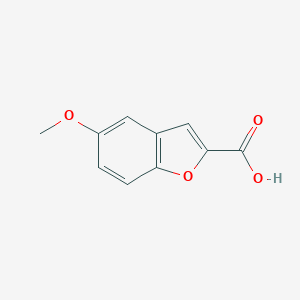

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H11NO3S/c1-7(2)6(11)8-4(3-12-7)5(9)10/h4H,3H2,1-2H3,(H,8,11)(H,9,10) .Physical And Chemical Properties Analysis

This compound is a solid .Wissenschaftliche Forschungsanwendungen

Analytical Methods for Antioxidant Activity

The study of antioxidants is vital across various fields, including food engineering, medicine, and pharmacy. A range of tests such as the ORAC, HORAC, TRAP, TOSC, CUPRAC, and FRAP have been developed to determine the antioxidant activity of compounds, including carboxylic acids like 6,6-Dimethyl-5-oxothiomorpholine-3-carboxylic acid. These methods, which are based on chemical reactions and assessed through spectrophotometry, have been applied successfully in analyzing the antioxidant capacity of complex samples. Additionally, electrochemical (bio)sensors offer a complementary method, enhancing the understanding of the mechanisms and kinetics involved in antioxidant processes (Munteanu & Apetrei, 2021).

Liquid-Liquid Extraction (LLX) of Carboxylic Acids

The production of organic acids through fermentative routes for bio-based plastics highlights the importance of carboxylic acid recovery from aqueous streams. LLX is a primary technology for this recovery, with developments in solvents such as ionic liquids, and traditional amines and organophosphorous extractants in diluents, significantly enhancing the efficiency of carboxylic acid extraction processes. These advancements are critical for the economic feasibility of using carboxylic acids in various industrial applications, including the synthesis of bio-based plastics (Sprakel & Schuur, 2019).

Biocatalyst Inhibition by Carboxylic Acids

Carboxylic acids serve as precursors for numerous industrial chemicals and their bioproduction via engineered microbes offers an environmentally friendly alternative. However, these acids can inhibit microbial growth at concentrations below desired yields. Understanding the metabolic engineering strategies to increase microbial robustness against such inhibition is crucial for improving the industrial performance of these biocatalysts. The key effects include cell membrane damage and internal pH decrease, with strategies such as enhancing cell membrane properties and utilizing appropriate exporters increasing tolerance (Jarboe, Royce, & Liu, 2013).

Psychotropic Activity of Phosphorylated Carboxylic Acids

Phosphorylated carboxylic acids have shown potential in developing drugs with psychotropic activities, including antidepressant and neuroprotective properties. Research in this area is based on the pharmacophores of these compounds, exploring their mechanisms of action, such as enhancing glutamatergic transmission and interacting with cholinergic synapses. This highlights the potential of these compounds in treating neurological conditions and the importance of further development and targeted delivery methods (Semina et al., 2016).

Safety And Hazards

The compound has been associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . These codes correspond to various hazards such as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), and may cause respiratory irritation (H335).

Eigenschaften

IUPAC Name |

6,6-dimethyl-5-oxothiomorpholine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO3S/c1-7(2)6(11)8-4(3-12-7)5(9)10/h4H,3H2,1-2H3,(H,8,11)(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWMBJMYQZAVSRN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)NC(CS1)C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60396557 |

Source

|

| Record name | 6,6-dimethyl-5-oxo-3-thiomorpholinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60396557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,6-Dimethyl-5-oxothiomorpholine-3-carboxylic acid | |

CAS RN |

14226-94-9 |

Source

|

| Record name | 6,6-dimethyl-5-oxo-3-thiomorpholinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60396557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.